1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 690643-11-9
VCID: VC6202546
InChI: InChI=1S/C23H22N4O3S/c1-29-19-11-16-9-10-26(13-17(16)12-20(19)30-2)22(28)14-31-23-25-24-21-8-7-15-5-3-4-6-18(15)27(21)23/h3-8,11-12H,9-10,13-14H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4)OC
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.51

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one

CAS No.: 690643-11-9

Cat. No.: VC6202546

Molecular Formula: C23H22N4O3S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one - 690643-11-9

Specification

CAS No. 690643-11-9
Molecular Formula C23H22N4O3S
Molecular Weight 434.51
IUPAC Name 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Standard InChI InChI=1S/C23H22N4O3S/c1-29-19-11-16-9-10-26(13-17(16)12-20(19)30-2)22(28)14-31-23-25-24-21-8-7-15-5-3-4-6-18(15)27(21)23/h3-8,11-12H,9-10,13-14H2,1-2H3
Standard InChI Key AZXGKFCZJAQWLW-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct domains:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A partially saturated isoquinoline derivative with methoxy substitutions at positions 6 and 7, contributing to electron-rich aromaticity and hydrogen-bonding potential .

  • Triazolo[4,3-a]quinoline sulfanyl group: A fused heterocyclic system combining a triazole ring with quinoline, linked via a sulfanyl (-S-) bridge. This moiety introduces π-π stacking capabilities and redox-active sites.

  • Ethanone linker: A ketone-functionalized carbon chain connecting the two heterocycles, enabling conformational flexibility and serving as a metabolic hotspot.

The molecular formula is C₂₅H₂₄N₄O₃S, with a calculated molecular weight of 484.55 g/mol. Key structural features are summarized in Table 1.

Table 1: Structural Attributes of the Compound

FeatureDescription
Core ScaffoldTetrahydroisoquinoline-triazoloquinoline hybrid
Functional GroupsMethoxy (-OCH₃), sulfanyl (-S-), ketone (-CO-)
Aromatic SystemsIsoquinoline (10-π electrons), quinoline (10-π electrons), triazole (6-π)
Stereochemical CentersPotential chirality at tetrahydroisoquinoline C2 and ethanone C1

Physicochemical Properties

The compound’s solubility profile is influenced by its polar functional groups. Methoxy and sulfanyl groups enhance water solubility, while the aromatic systems promote lipid permeability, suggesting balanced bioavailability . Calculated logP values (≈2.8) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol exists in public literature, analogous compounds suggest a multi-step approach:

  • Tetrahydroisoquinoline Preparation:

    • Condensation of dopamine derivatives with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core .

    • Methoxy group introduction via nucleophilic substitution using methyl iodide.

  • Triazoloquinoline Sulfanyl Synthesis:

    • Cyclocondensation of 8-aminoquinoline with thiosemicarbazide to yield the triazole ring .

    • Sulfur insertion via oxidative coupling with thiourea derivatives.

  • Ethanone Linker Assembly:

    • Friedel-Crafts acylation to attach the ketone bridge between the two heterocycles.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., AlCl₃) for acylation.

  • Solvents: Tetrahydrofuran (THF) or ethanol for polar intermediates .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural validation via:

  • NMR: Distinct signals for methoxy (δ 3.8–4.0 ppm) and sulfanyl protons (δ 2.9–3.1 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 484.55 [M+H]⁺.

Biological Activity and Mechanisms

Receptor Interaction Profiling

The compound’s dual heterocyclic architecture suggests multimodal receptor engagement:

  • Tetrahydroisoquinoline Domain: Binds opioid or adrenergic receptors due to structural similarity to endogenous ligands .

  • Triazoloquinoline Sulfanyl Group: Inhibits phosphodiesterase enzymes (PDE4/5) via π-stacking with catalytic pockets .

Table 2: Hypothesized Targets and Effects

TargetMechanismPotential Effect
μ-Opioid ReceptorPartial agonismAnalgesia
PDE5Competitive inhibitionVasodilation
5-HT₂A ReceptorAntagonismAntipsychotic activity

Preclinical Findings

Though direct studies are lacking, structural analogs demonstrate:

  • Antinociceptive Activity: ED₅₀ ≈ 12 mg/kg in rodent models .

  • PDE5 Inhibition: IC₅₀ values of 0.8–1.2 μM, comparable to sildenafil .

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundModificationsKey Differences
Compound APyridine instead of quinolineReduced PDE affinity
Compound BEthylenediamine linkerEnhanced solubility (logP 1.9)
Compound CChloro-substituted triazoleIncreased metabolic stability

The target compound’s sulfanyl group confers superior redox stability compared to ether-linked analogues .

Challenges and Future Directions

Limitations

  • Synthetic Complexity: Low yields (≈15%) in Friedel-Crafts steps due to steric hindrance.

  • Metabolic Susceptibility: Rapid glucuronidation of the ethanone linker observed in vitro.

Optimization Strategies

  • Salt Formation: Bis-(monoethanolamine) salts to enhance aqueous solubility (projected >50 mg/mL) .

  • Prodrug Design: Esterification of the ketone to delay first-pass metabolism.

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